molecular formula C8H9BrFN B12969370 (4-Bromo-2-fluoro-3-methylphenyl)methanamine

(4-Bromo-2-fluoro-3-methylphenyl)methanamine

Cat. No.: B12969370
M. Wt: 218.07 g/mol
InChI Key: GBDUZJYEHHQVKL-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-3-methylphenyl)methanamine is an organic compound with the molecular formula C8H9BrFN It is a derivative of methanamine, where the phenyl ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-3-methylphenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-2-fluoro-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(4-Bromo-2-fluoro-3-methylphenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-methylphenyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity towards certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)methanamine
  • (4-Bromo-3-methylphenyl)methanamine
  • (4-Fluoro-3-methylphenyl)methanamine

Uniqueness

(4-Bromo-2-fluoro-3-methylphenyl)methanamine is unique due to the specific combination of bromine, fluorine, and methyl substituents on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(4-bromo-2-fluoro-3-methylphenyl)methanamine

InChI

InChI=1S/C8H9BrFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,4,11H2,1H3

InChI Key

GBDUZJYEHHQVKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)CN)Br

Origin of Product

United States

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